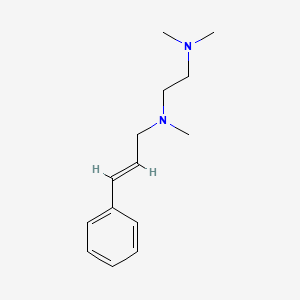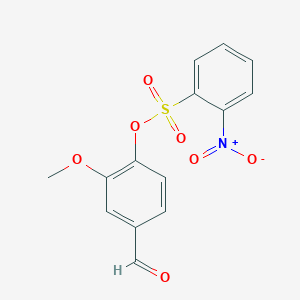![molecular formula C26H24N2O6S3 B5117638 3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide] is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "Tosylamide" and is a member of the sulfonamide family. Tosylamide has been found to exhibit promising biological activities, including anti-inflammatory and antitumor properties. In
Mechanism of Action
The mechanism of action of Tosylamide is not fully understood. However, it is believed that Tosylamide exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. Tosylamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Tosylamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Tosylamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Tosylamide has been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of Tosylamide is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. Tosylamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of Tosylamide is its poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on Tosylamide. One area of interest is the development of Tosylamide as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Another area of interest is the development of Tosylamide as an anticancer agent. Additionally, further research is needed to understand the mechanism of action of Tosylamide and to optimize its pharmacological properties. Finally, the development of new synthesis methods for Tosylamide could improve its availability for research purposes.
Synthesis Methods
The synthesis of Tosylamide involves the reaction of 2-methylbenzenesulfonamide with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields Tosylamide as a white crystalline solid. The purity of Tosylamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Tosylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Tosylamide has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, Tosylamide has been found to have antibacterial and antifungal properties.
properties
IUPAC Name |
N-(2-methylphenyl)-3-[3-[(2-methylphenyl)sulfamoyl]phenyl]sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S3/c1-19-9-3-5-15-25(19)27-36(31,32)23-13-7-11-21(17-23)35(29,30)22-12-8-14-24(18-22)37(33,34)28-26-16-6-4-10-20(26)2/h3-18,27-28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAMALJFNVSUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)

![3-(ethylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)



![ethyl 5-acetyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5117631.png)

![4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)